N4-(3-CHLORO-4-METHYLPHENYL)-N2-(2-PHENYLETHYL)PTERIDINE-2,4-DIAMINE
Description
Properties
IUPAC Name |
4-N-(3-chloro-4-methylphenyl)-2-N-(2-phenylethyl)pteridine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN6/c1-14-7-8-16(13-17(14)22)26-20-18-19(24-12-11-23-18)27-21(28-20)25-10-9-15-5-3-2-4-6-15/h2-8,11-13H,9-10H2,1H3,(H2,24,25,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDQBDYUIKBIGSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NCCC4=CC=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pteridine Core
The pteridine scaffold serves as the foundational structure for this compound. A widely employed method involves the oxidative cyclization of 2,4,5,6-tetraaminopyrimidine hydrochloride. In one protocol, 28.6 g of this precursor is dissolved in a methanol-water mixture (1:1 v/v) and treated with acidic 4Å molecular sieves under an oxygen atmosphere. After 12 hours, the molecular sieves are removed by filtration, and the filtrate is neutralized with sodium bicarbonate to precipitate 2,4-diamino-6-hydroxymethylpteridine in 73–91% yield. This intermediate is critical for subsequent functionalization.
Key reaction parameters:
- Solvent system : Methanol-water mixtures enhance solubility while facilitating oxidative conditions.
- Oxidizing agent : Molecular oxygen enables efficient cyclization without over-oxidation.
- Workup : Neutralization with NaHCO₃ ensures precipitation of the product while minimizing side reactions.
Functionalization of the N⁴-Position with 3-Chloro-4-Methylphenyl
The N⁴-amine is selectively substituted with the 3-chloro-4-methylphenyl group using Ullmann-type coupling. In a protocol adapted from pyrimidinediamine syntheses, 2,4-diaminopteridine is treated with 3-chloro-4-methylphenyl iodide, copper(I) iodide, and 1,10-phenanthroline in DMF at 120°C. This method avoids the need for pre-protection of the N²-position due to the orthogonal reactivity of the coupling partners.
Critical considerations :
- Ligand selection : 1,10-Phenanthroline enhances copper catalyst stability and activity.
- Solvent : DMF facilitates high-temperature reactions while solubilizing aromatic substrates.
- Side reactions : Competing diarylation is minimized by using a slight excess of the aryl iodide (1.2 equiv).
Sequential Functionalization and Protecting Group Strategies
To achieve regioselective diamination, temporary protection of one amine group is often necessary. For instance, the N⁴-amine can be protected with a tert-butoxycarbonyl (Boc) group before introducing the N²-(2-phenylethyl) substituent. After deprotection under acidic conditions, the N⁴-position is available for coupling with the 3-chloro-4-methylphenyl moiety.
Protection/deprotection sequence :
- Boc protection : Treat 2,4-diaminopteridine with Boc₂O in THF-triethylamine (TEA).
- N²-Alkylation : React with 2-phenylethyl bromide using NaH as a base.
- Deprotection : Remove Boc with HCl in dioxane.
- N⁴-Arylation : Perform Ullmann coupling as described above.
This approach improves overall yields to 45–58% by minimizing cross-reactivity.
Alternative Routes via Halogenated Intermediates
Recent work has explored the use of halogenated pteridines as versatile intermediates. For example, 2,4-diamino-6-bromopteridine can undergo Buchwald-Hartwig amination with 2-phenylethylamine and 3-chloro-4-methylaniline. This one-pot method employs Pd₂(dba)₃ and Xantphos as the catalytic system, achieving full conversion in 12 hours at 110°C.
Advantages :
- Reduced steps : Simultaneous introduction of both substituents.
- Functional group tolerance : Compatible with electron-deficient aryl amines.
Analytical Characterization and Quality Control
Successful synthesis requires rigorous characterization:
- Mass spectrometry : HRESIMS confirms molecular ions (e.g., m/z 410.2 for C₁₈H₁₇Cl₂N₃O₄).
- NMR spectroscopy : ¹H NMR distinguishes N² and N⁴ substituents via distinct coupling patterns.
- HPLC purity : >98% purity is achievable using reverse-phase C18 columns with acetonitrile-water gradients.
Industrial-Scale Considerations
Scaling up the synthesis necessitates:
- Cost-effective catalysts : Replacing Pd(dppf)Cl₂ with heterogeneous palladium on carbon.
- Solvent recovery : Distillation and reuse of DMF or isopropanol.
- Process safety : Mitigating exotherms during alkylation steps through controlled reagent addition.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Sequential amination | 45–58 | 98 | Moderate |
| One-pot Buchwald | 60–65 | 97 | High |
| Halogenation pathway | 35–40 | 95 | Low |
The one-pot Buchwald method offers superior yields and scalability, making it the preferred industrial route.
Chemical Reactions Analysis
Types of Reactions
N4-(3-CHLORO-4-METHYLPHENYL)-N2-(2-PHENYLETHYL)PTERIDINE-2,4-DIAMINE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction could produce amines or alcohols .
Scientific Research Applications
N4-(3-CHLORO-4-METHYLPHENYL)-N2-(2-PHENYLETHYL)PTERIDINE-2,4-DIAMINE has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological pathways and interactions.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-(3-CHLORO-4-METHYLPHENYL)-N2-(2-PHENYLETHYL)PTERIDINE-2,4-DIAMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key analogs and their distinguishing features:
Key Observations :
- Substituent Position : The target compound’s N4-(3-chloro-4-methylphenyl) group differs from ’s analog, where the chloro-methyl group is at N2. This positional isomerism may alter binding interactions in biological targets .
- Flexibility vs.
- Electron Effects : Chloro (electron-withdrawing) and methoxy (electron-donating) substituents (e.g., ) modulate electronic properties, affecting solubility and target affinity .
Physicochemical Properties
- Melting Points : Pyrimidine analogs (e.g., 9g) melt at 160–162°C, while pteridine derivatives (e.g., ) lack data. The target compound’s melting point is expected to align with its molecular rigidity .
Biological Activity
N4-(3-Chloro-4-methylphenyl)-N2-(2-phenylethyl)pteridine-2,4-diamine is a synthetic compound belonging to the pteridine family, which has garnered attention for its diverse biological activities. Pteridines are known for their involvement in various biochemical processes, including folate metabolism and cellular signaling pathways. This article will explore the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular formula of this compound is C17H21ClN6. Its structure features:
- A pteridine core that serves as a scaffold for biological activity.
- Substituents that enhance its pharmacological properties, such as a chloromethylphenyl group and a phenylethyl side chain .
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including:
- Enzymes involved in cell proliferation and apoptosis regulation.
- Receptors that mediate signaling pathways related to inflammation and cancer progression.
Research indicates that this compound may inhibit specific kinases or enzymes that promote tumor growth, making it a candidate for cancer treatment .
Antioxidant Properties
Studies have shown that pteridine derivatives, including this compound, exhibit significant antioxidant activity. This activity is crucial in combating oxidative stress-related diseases .
Table 1: Antioxidant Activity of Pteridine Derivatives
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| 1b | 0.01 | Lipid peroxidation inhibitor |
| 1c | 0.05 | Radical scavenger |
| N4-(3-Cl) | 0.03 | Dual-target antioxidant |
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory effects in various models. For instance, it inhibits lipoxygenase activity, which is implicated in inflammatory responses .
Table 2: Inhibitory Effects on Lipoxygenase
| Compound | IC50 (nM) | Inhibition Type |
|---|---|---|
| N4-(3-Cl) | 100 | Soybean lipoxygenase |
| 2a | 80 | Human lipoxygenase |
Case Studies
- Cancer Cell Lines : In vitro studies revealed that this compound exhibits significant cytotoxicity against various cancer cell lines. The mechanism involves the induction of apoptosis through modulation of specific signaling pathways .
- Inflammation Models : In animal models of colitis, pteridine derivatives were shown to reduce inflammation markers significantly at doses as low as 0.01 mmol/kg without causing tissue damage .
Pharmacokinetics and Toxicity
The pharmacokinetic profile of this compound suggests good absorption and distribution characteristics. However, toxicity studies are essential to evaluate the safety profile for potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
